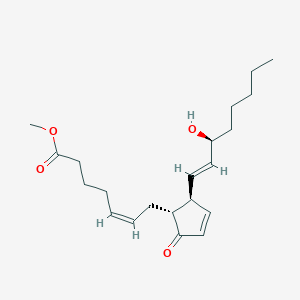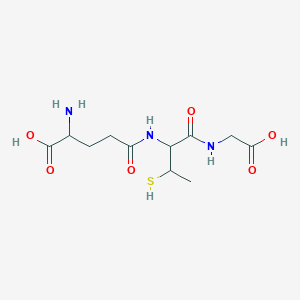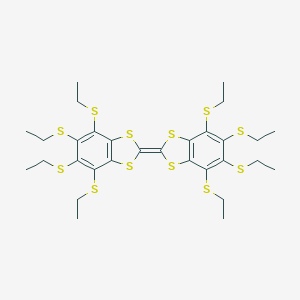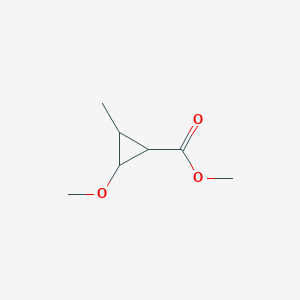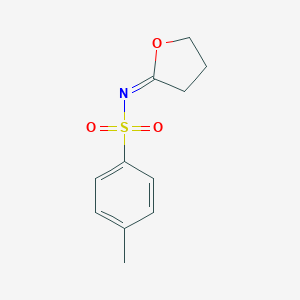
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI), commonly known as 4-Methylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a crystalline solid with a molecular weight of 267.34 g/mol and a melting point of 166-168°C. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonamide is not well understood. However, some studies have suggested that it may act as an inhibitor of certain enzymes, including carbonic anhydrases and histone deacetylases. These enzymes play important roles in various biological processes, and their inhibition may lead to the observed biological activities of 4-Methylbenzenesulfonamide.
Efectos Bioquímicos Y Fisiológicos
4-Methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-Methylbenzenesulfonamide in lab experiments is its availability. It is a relatively inexpensive compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its biological activities are well documented.
However, there are also some limitations to the use of 4-Methylbenzenesulfonamide in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not well understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 4-Methylbenzenesulfonamide. One potential direction is the development of new derivatives with improved solubility and biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
In conclusion, 4-Methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. It has been shown to have significant biological activities, including anticancer and anti-inflammatory activities. While there are some limitations to its use in lab experiments, its availability and well-documented biological activities make it a promising compound for future research.
Métodos De Síntesis
The synthesis method of 4-Methylbenzenesulfonamide involves the reaction of 4-Methylbenzenesulfonyl chloride with furfurylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-Methylbenzenesulfonamide in good yield and purity. The reaction can be represented as follows:
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonamide has been extensively used in scientific research for various purposes. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, and some studies have shown promising results. Additionally, 4-Methylbenzenesulfonamide has been studied for its potential as an anti-inflammatory agent and has shown to have significant anti-inflammatory activity in animal models.
Furthermore, 4-Methylbenzenesulfonamide has been used in the development of new materials. It has been incorporated into polymer matrices to improve their mechanical properties and thermal stability. It has also been used as a cross-linking agent in the synthesis of new materials with enhanced properties.
Propiedades
Número CAS |
139059-55-5 |
|---|---|
Nombre del producto |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI) |
Fórmula molecular |
C11H13NO3S |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11+ |
Clave InChI |
IKPKKRMXQBKPLD-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Sinónimos |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



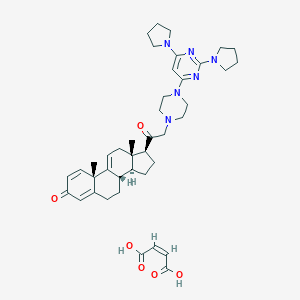
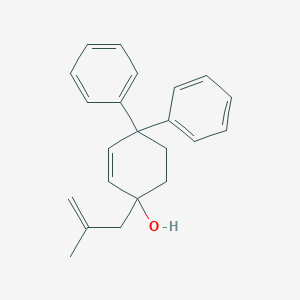
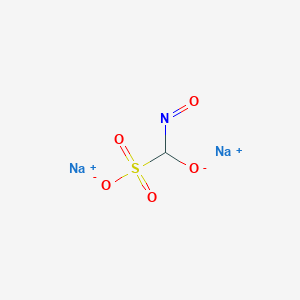
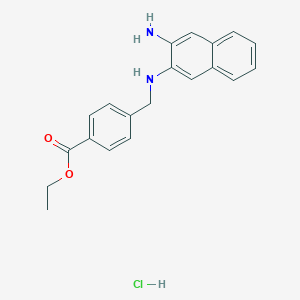
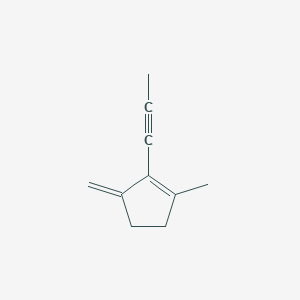
![N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide](/img/structure/B163783.png)
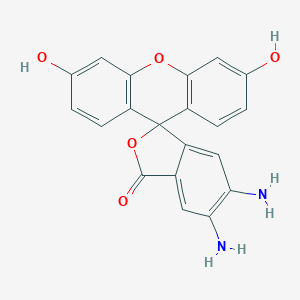
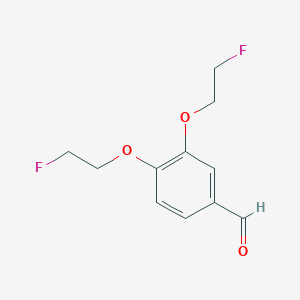
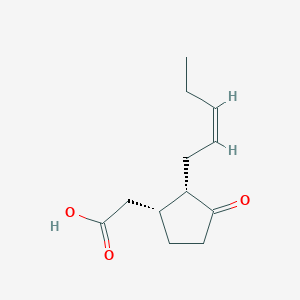
![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
